Cas no 170442-12-3 (hexahydro-1H-pyrrolizin-1-amine)

hexahydro-1H-pyrrolizin-1-amine 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrolizin-1-amine,hexahydro-(9CI)
- 2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-amine
- 1-aminopiperidin-2-one hydrochloride
- 1-Amino-pyrrolizidin
- AK132922
- KB-217746
- SureCN909236
- AKOS008122662
- C77499
- EN300-40523
- Z372839306
- SCHEMBL3076098
- MFCD11204143
- aminopyrrolizidine
- 170442-12-3
- BS-13072
- SY175033
- SY349685
- CS-0139388
- 1H-Pyrrolizin-1-amine, hexahydro-
- MFCD19207120
- hexahydro-1H-pyrrolizin-1-amine
-
- MDL: MFCD11204143
- インチ: InChI=1S/C7H14N2/c8-6-3-5-9-4-1-2-7(6)9/h6-7H,1-5,8H2
- InChIKey: NEZWZGLYKBFCQX-UHFFFAOYSA-N
- ほほえんだ: C1CC2C(CCN2C1)N
計算された属性
- せいみつぶんしりょう: 126.11582
- どういたいしつりょう: 126.115698455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 160.7±8.0 °C at 760 mmHg
- フラッシュポイント: 48.7±13.6 °C
- PSA: 29.26
- じょうきあつ: 2.4±0.3 mmHg at 25°C
hexahydro-1H-pyrrolizin-1-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
hexahydro-1H-pyrrolizin-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB522589-250 mg |
Hexahydro-1H-pyrrolizin-1-amine; . |
170442-12-3 | 250MG |
€529.50 | 2022-03-01 | ||
Enamine | EN300-40523-5.0g |
hexahydro-1H-pyrrolizin-1-amine |
170442-12-3 | 95% | 5.0g |
$3650.0 | 2023-07-07 | |
Enamine | EN300-40523-2.5g |
hexahydro-1H-pyrrolizin-1-amine |
170442-12-3 | 95% | 2.5g |
$1852.0 | 2023-07-07 | |
Chemenu | CM507853-1g |
Hexahydro-1H-pyrrolizin-1-amine |
170442-12-3 | 95% | 1g |
$842 | 2023-01-01 | |
abcr | AB522589-250mg |
Hexahydro-1H-pyrrolizin-1-amine; . |
170442-12-3 | 250mg |
€697.00 | 2025-02-16 | ||
Ambeed | A724833-1g |
Hexahydro-1H-pyrrolizin-1-amine |
170442-12-3 | 95% | 1g |
$844.0 | 2024-04-23 | |
Aaron | AR00B3KV-50mg |
1H-Pyrrolizin-1-amine,hexahydro-(9CI) |
170442-12-3 | 95% | 50mg |
$256.00 | 2025-01-23 | |
Aaron | AR00B3KV-250mg |
1H-Pyrrolizin-1-amine,hexahydro-(9CI) |
170442-12-3 | 95% | 250mg |
$522.00 | 2025-01-23 | |
1PlusChem | 1P00B3CJ-50mg |
1H-Pyrrolizin-1-amine,hexahydro-(9CI) |
170442-12-3 | 95% | 50mg |
$418.00 | 2025-02-25 | |
Enamine | EN300-40523-10.0g |
hexahydro-1H-pyrrolizin-1-amine |
170442-12-3 | 95% | 10.0g |
$7113.0 | 2023-07-07 |
hexahydro-1H-pyrrolizin-1-amine 関連文献
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
hexahydro-1H-pyrrolizin-1-amineに関する追加情報
Hexahydro-1H-pyrrolizin-1-amine (CAS No. 170442-12-3): A Comprehensive Overview in Modern Chemical Biology
Hexahydro-1H-pyrrolizin-1-amine, identified by its CAS number 170442-12-3, is a significant compound in the realm of chemical biology and pharmaceutical research. This bicyclic amine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound's six-membered saturated ring system, combined with a pyrrolidine moiety, makes it a versatile scaffold for designing molecules with specific biological activities.
The chemical structure of hexahydro-1H-pyrrolizin-1-amine contributes to its remarkable solubility and stability, which are critical factors in pharmaceutical formulations. These characteristics enhance its suitability for various biochemical assays and therapeutic applications. Recent studies have highlighted its role as a key intermediate in the synthesis of more complex molecules, particularly in the development of central nervous system (CNS) drugs.
In the context of modern drug discovery, hexahydro-1H-pyrrolizin-1-amine has been explored for its potential to act as a ligand in receptor binding studies. Its structural motif is reminiscent of natural products that interact with G-protein coupled receptors (GPCRs), which are involved in numerous physiological processes. Researchers have utilized this compound to develop novel ligands that modulate GPCR activity, offering insights into potential therapeutic interventions for neurological disorders.
One of the most compelling aspects of CAS No. 170442-12-3 is its role in the synthesis of pharmacologically active derivatives. The pyrrolidine ring provides a flexible scaffold that can be modified to enhance binding affinity and selectivity. For instance, recent studies have demonstrated the use of this compound in designing molecules that exhibit potent antipsychotic and antidepressant properties. These findings underscore the importance of hexahydro-1H-pyrrolizin-1-amine as a building block in medicinal chemistry.
The synthesis of hexahydro-1H-pyrrolizin-1-amine involves multi-step organic reactions, often starting from readily available precursors. Advanced synthetic methodologies, such as catalytic hydrogenation and asymmetric transformations, have been employed to achieve high yields and enantiopurity. These techniques are crucial for producing derivatives with specific stereochemical requirements, which are often essential for biological activity.
In addition to its pharmaceutical applications, CAS No. 170442-12-3 has found utility in chemical biology research. Its ability to serve as a substrate for enzymatic reactions has made it valuable in studying metabolic pathways and enzyme mechanisms. For example, researchers have used this compound to investigate the role of cytochrome P450 enzymes in drug metabolism, providing critical insights into drug-drug interactions and toxicity profiles.
The future prospects of hexahydro-1H-pyrrolizin-1-amine are promising, with ongoing research focusing on expanding its applications in drug discovery and development. Innovations in computational chemistry and high-throughput screening are expected to accelerate the identification of novel derivatives with enhanced biological activities. Furthermore, advancements in synthetic methodologies may lead to more efficient and sustainable production processes for this valuable compound.
In conclusion, hexahydro-1H-pyrrolizin-1-amine (CAS No. 170442-12-3) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and versatile applications make it a cornerstone in the development of novel therapeutic agents. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in addressing complex biological challenges.
170442-12-3 (hexahydro-1H-pyrrolizin-1-amine) 関連製品
- 26116-12-1((1-ethylpyrrolidin-2-yl)methanamine)
- 100158-63-2(2-(Pyrrolidin-1-ylmethyl)piperidine)
- 112906-37-3(1-[(pyrrolidin-2-yl)methyl]piperidine)
- 20984-81-0(N,N-diethylpyrrolidin-3-amine)
- 20984-82-1(N,N-Diethyl-3-pyrrolidinamine Dihydrochloride)
- 1567880-97-0((5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol)
- 91908-44-0(N-(2,2-Diethoxyethyl)pyridine-4-carboxamide)
- 2227819-21-6((2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine)
- 1469439-69-7(1469439-69-7)
- 1542909-36-3(N-methyl-N-(5-methyl-1,2-oxazol-3-yl)methylhydroxylamine)
